Product packaging for Diindium(Cat. No.:)

Diindium

Cat. No.: B1246790
M. Wt: 229.64 g/mol
InChI Key: QYHNIMDZIYANJH-UHFFFAOYSA-N
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Description

Contextualization within Fundamental Inorganic Chemistry Research

In the realm of fundamental inorganic chemistry, the study of homonuclear diatomic molecules, those consisting of two atoms of the same element, is a cornerstone for understanding chemical bonding. wikipedia.org While the diatomic molecules of nonmetals like nitrogen (N₂) and oxygen (O₂) are stable and well-characterized components of our atmosphere, the metallic counterparts, including diindium, are typically observed under specific, often extreme, conditions such as in the gas phase at high temperatures. wikipedia.org The exploration of these transient species is essential for a complete and comparative understanding of chemical bonds across the periodic table. Research into this compound contributes to the broader knowledge of metal-metal bonding, a field with implications for catalysis, materials science, and nanotechnology.

Significance of Diatomic Metal Molecules in Advanced Chemical Theory

Diatomic metal molecules like this compound are of profound importance to the development and validation of advanced chemical theories. Their relative simplicity, consisting of just two nuclei and a well-defined number of electrons, makes them ideal systems for high-level quantum mechanical calculations. acs.orgacs.org These calculations aim to predict fundamental properties such as bond length, dissociation energy, and vibrational frequencies. By comparing the theoretically predicted values with experimental data, chemists can refine their computational models, leading to more accurate predictions for more complex molecular systems. The study of these simple metallic dimers pushes the boundaries of our understanding of electronic structure and the nature of the forces that hold atoms together.

Evolution of Research Approaches to this compound

The investigation of transient and weakly bound molecules like this compound has evolved in tandem with advancements in experimental and computational techniques. Early studies of such species often relied on high-temperature methods to generate a sufficient vapor pressure for observation. acs.org The development of Knudsen effusion mass spectrometry, for instance, has been a valuable tool for studying high-temperature equilibria in metallic vapors and for determining thermodynamic properties like dissociation energies. electrochem.org

More recently, the advent of laser-based techniques, such as laser vaporization and femtosecond laser spectroscopy, has revolutionized the study of these elusive molecules. researchgate.net Laser vaporization allows for the creation of a plume of atoms and small clusters, including this compound, in a controlled environment. researchgate.net This can be coupled with techniques like matrix isolation spectroscopy, where the molecules are trapped in an inert gas matrix at very low temperatures, allowing for detailed spectroscopic analysis without the interference of rotation and translation. wikipedia.orgebsco.comfu-berlin.de Furthermore, advanced spectroscopic methods, including those with femtosecond resolution, have made it possible to probe the intramolecular vibrations of this compound, even within challenging environments like superfluid helium nanodroplets. Computationally, the continuous increase in computing power has enabled the use of sophisticated ab initio and density functional theory (DFT) methods to model the properties of this compound with increasing accuracy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula In2 B1246790 Diindium

Properties

Molecular Formula

In2

Molecular Weight

229.64 g/mol

IUPAC Name

indiganylidyneindigane

InChI

InChI=1S/2In

InChI Key

QYHNIMDZIYANJH-UHFFFAOYSA-N

Canonical SMILES

[In]#[In]

Origin of Product

United States

Theoretical and Computational Methodologies for Diindium

Quantum Mechanical Approaches to Diindium Electronic Structure

Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules like this compound. idosr.orgwikipedia.org By solving the Schrödinger equation, these methods can determine the electronic structure, energy levels, and other critical properties of chemical systems. idosr.org

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. numberanalytics.com These "first-principles" techniques are crucial for obtaining a fundamental understanding of molecular systems. numberanalytics.com For this compound and its related compounds, rigorous quantum mechanical methods such as the Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] have been utilized. tandfonline.comresearchgate.net This high-level computational approach is known for its accuracy in determining molecular geometries and relative energetics. tandfonline.comresearchgate.net

In studies of this compound-containing molecules, geometries have been optimized using the CCSD(T) method, which provides a reliable description of the potential energy surface. tandfonline.comresearchgate.net These calculations are essential for predicting stable isomers and understanding their relative energies. tandfonline.com The insights gained from ab initio calculations serve as a benchmark for other computational methods and provide theoretical support for experimental findings. tandfonline.comarxiv.org

Density Functional Theory (DFT) has become a versatile and popular quantum mechanical method for investigating the electronic structure of many-body systems, including atoms and molecules. idosr.orgwikipedia.org DFT focuses on the electron density as the fundamental variable, which simplifies the computational complexity compared to wavefunction-based methods. wikipedia.org Its application spans various areas, including molecular structure optimization and the study of reaction mechanisms. idosr.org

DFT has been successfully applied to study indium-containing systems, providing valuable information about their electronic and molecular structures. nih.gov For instance, DFT calculations have been used to investigate the geometries and bonding characteristics of various indium complexes. nih.gov The versatility and computational efficiency of DFT make it a go-to method for high-throughput screening of materials and molecules. toronto.edu

A critical aspect of DFT is the choice of the exchange-correlation (XC) functional, which approximates the complex many-body effects of electron exchange and correlation. rsc.orgsouthampton.ac.uk The accuracy of DFT calculations heavily relies on the selected XC functional. rsc.org There is a wide variety of functionals available, often categorized into different "rungs" of Jacob's Ladder, from the Local Density Approximation (LDA) to more sophisticated hybrid and double-hybrid functionals. nih.gov

The selection of an appropriate XC functional is not always straightforward, and there is no single "best" functional for all applications. researchgate.net For a given system like this compound, the choice may depend on the specific properties being investigated. nih.gov Researchers often perform benchmark studies to compare the performance of different functionals against high-level ab initio calculations or experimental data. nih.gov For example, studies on organic molecules have shown that the performance of functionals can be unsystematic, with some popular functionals like B3LYP showing limitations in describing certain aspects of electron density distribution. nih.gov Conversely, functionals like M06-2X and VSXC have demonstrated good performance in specific contexts. nih.gov The development and careful selection of XC functionals are ongoing areas of research aimed at improving the predictive power of DFT calculations. ubc.ca

In computational chemistry, a basis set is a set of mathematical functions used to construct molecular orbitals. libretexts.org The choice and optimization of the basis set are crucial for the accuracy of quantum chemical calculations, including those for this compound. arxiv.org For heavy elements like indium, basis sets are often used in conjunction with pseudopotentials or effective core potentials (ECPs) to reduce computational cost by treating the core electrons implicitly. researchgate.net

The optimization of a basis set involves finding a balance between computational expense and the accuracy of the results. siesta-project.org This can be achieved by systematically varying the parameters of the basis functions, such as their exponents and contraction coefficients, to minimize the calculated energy of the system. arxiv.orgsiesta-project.org For this compound systems, studies have employed basis sets such as the aug-cc-pwCVTZ, which are designed to provide a good description of core-valence correlation effects. tandfonline.comresearchgate.net The quality of the basis set can significantly impact the calculated properties, such as bond lengths and vibrational frequencies. siesta-project.org Therefore, careful optimization and selection of the basis set are essential steps in performing reliable theoretical calculations on this compound. siesta-project.orgq-chem.com

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that are delocalized over the entire molecule. libretexts.orgunizin.org This theory is particularly effective in explaining the electronic properties of molecules, such as their electronic spectra and magnetic behavior. brsnc.in MO theory posits that atomic orbitals combine to form an equal number of molecular orbitals: bonding MOs, which are lower in energy than the parent atomic orbitals, and antibonding MOs, which are higher in energy. libretexts.orgbyjus.com

The distribution of electrons within these molecular orbitals determines the molecule's stability and bond order. brsnc.in For a diatomic molecule like this compound, the valence atomic orbitals of the two indium atoms would combine to form a set of sigma (σ) and pi (π) molecular orbitals. The filling of these MOs with valence electrons according to the Aufbau principle, Pauli exclusion principle, and Hund's rule dictates the electronic configuration and the nature of the In-In bond. byjus.comlibretexts.org

One such approach is the fragment molecular orbital (FMO) method, which allows for the analysis of complex molecular systems by dividing them into smaller fragments. nih.govnih.gov This method can decompose the interaction energy between fragments into components such as electrostatic, exchange-repulsion, charge transfer, and dispersion. nih.gov Another powerful technique is the Natural Bond Orbital (NBO) analysis, which provides a localized picture of bonding in terms of Lewis-like structures. nih.gov An extension of this, the Natural Fragment Bond Orbital (NFBO) method, can be used to analyze inter-fragment covalent interactions, highlighting localized bonding and anti-bonding orbitals between fragments. chemrxiv.org For this compound, these analyses could elucidate the nature of the covalent bond, including the contributions from different atomic orbitals and the extent of orbital mixing. rsc.org

Data Tables

Molecular Orbital Theory Frameworks for this compound Bonding

Configuration Interaction and Coupled-Cluster Methods for this compound

To accurately capture the nuances of electron correlation, which is crucial for describing chemical bonds, post-Hartree-Fock methods like Configuration Interaction (CI) and Coupled-Cluster (CC) theory are employed. maplesoft.comfiveable.me

Configuration Interaction (CI) improves upon the Hartree-Fock method by representing the multi-electron wavefunction as a linear combination of various electronic configurations, including the ground state and excited states. fiveable.me This is achieved by constructing the wavefunction from a series of Slater determinants. fiveable.me While Full CI (FCI), which considers all possible electronic excitations, provides the exact solution within a given basis set, its computational cost is prohibitively high for most systems. fiveable.mesmu.edu Consequently, truncated CI methods such as CI with single and double excitations (CISD) are more commonly used, though they can lack size-consistency. fiveable.me

Coupled-Cluster (CC) theory offers a powerful and size-consistent alternative. maplesoft.comstackexchange.com It uses an exponential operator to account for electron-electron interactions, which provides a more balanced description of electron correlation. maplesoft.com Truncated CC methods, like the widely used CCSD (Coupled-Cluster with single and double excitations), and its perturbative triples correction, CCSD(T), often yield results that are highly accurate and serve as a benchmark for other computational methods. stackexchange.comarxiv.org While untruncated CC is variational, its truncated forms are not, yet they maintain size-extensivity and consistency. maplesoft.com A recent development is the quantum-selected configuration interaction-tailored coupled-cluster (QSCI-TCC) method, a hybrid quantum-classical approach that leverages quantum computing to handle static correlation and classical CC calculations for dynamic correlation. arxiv.org

Comparison of Truncated CI and CC Methods:

Method Key Feature Advantage Disadvantage
CISD Includes single and double excitations Improves on Hartree-Fock for correlation energy Not size-consistent, computationally demanding fiveable.mesmu.edu
CCSD Exponential ansatz for excitations Size-consistent and generally more accurate than CISD for the same cost stackexchange.com Not variational maplesoft.com

Interatomic Potential Model Development for Indium Systems, Including this compound

For simulations involving a large number of atoms, such as in bulk materials or at interfaces, quantum mechanical methods become computationally intractable. Interatomic potential models, which approximate the potential energy of a system as a function of its atomic coordinates, provide a computationally efficient alternative. nist.govnist.gov

Empirical and semi-empirical potentials are developed by fitting mathematical functions to experimental data or high-level ab initio calculations. wikipedia.orglibretexts.org

Empirical potentials , often referred to as force fields, describe the energy of a system using analytical functions that represent different types of interactions like bond stretching, angle bending, and non-bonded forces. libretexts.org Examples include the Buckingham potential and Lennard-Jones potentials. researchgate.net These methods are computationally very fast, making them suitable for large-scale simulations. libretexts.org

Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data. wikipedia.org This approach allows for the inclusion of some electron correlation effects at a lower computational cost than ab initio methods. wikipedia.org Methods like MINDO, AM1, and PM7 fall into this category. wikipedia.orgnumberanalytics.com They are particularly useful for large molecules where full Hartree-Fock calculations are too expensive. wikipedia.org The development of these potentials for indium systems is crucial for modeling phenomena like phase transitions and defect formation. For instance, new parametrizations of analytical bond-order potentials have been developed for indium phosphide (B1233454) (InP) to correctly describe its elastic properties and pressure-induced phase transitions. nist.govnist.gov

A revolutionary approach in potential development is the use of machine learning (ML). researchgate.netscm.com Machine learning interatomic potentials (MLIPs) are trained on large datasets of energies and forces generated from high-fidelity quantum mechanical calculations, such as Density Functional Theory (DFT). instadeep.comarxiv.org

MLIPs, including models based on neural networks or Gaussian Approximation Potentials (GAP), can achieve accuracies close to quantum mechanical methods at a fraction of the computational cost. researchgate.netscm.com This allows for large-scale and long-timescale atomistic simulations that were previously infeasible. researchgate.netinstadeep.com The development of MLIPs involves several key steps: generating a diverse training dataset, selecting appropriate chemical descriptors to represent the atomic environment, and training a regression model. researchgate.net Universal potentials like M3GNet are being developed for general materials science applications. scm.com The integration of ML potentials with molecular dynamics engines through wrappers facilitates their use in complex simulations. arxiv.org

Computational Approaches to this compound Reactivity and Dynamics

Understanding the chemical reactions and dynamic behavior of this compound and indium-containing systems is critical for applications in synthesis and materials science. thieme-connect.deacs.org

Computational methods are used to explore the potential energy surface of a chemical reaction, identifying transition states and reaction intermediates to map out the most likely reaction pathways. mdpi.com Techniques like Density Functional Theory (DFT) are often used to study reaction mechanisms, such as the SN2 and SN2' competition in allylic systems, which can be influenced by indium-based reagents. acs.org Computational studies can provide insights into the regioselectivity and stereoselectivity of reactions involving organoindium compounds. scispace.com For complex reactions, such as pyrolysis or those in extreme conditions, computational modeling helps to unravel the multiple reactive channels and the formation of various products. mdpi.comresearchgate.net

Molecular dynamics (MD) simulations predict the temporal evolution of a molecular system by solving Newton's equations of motion for each atom. nih.govdovepress.com These simulations provide detailed information about the dynamic behavior of systems at an atomic level. nih.gov The accuracy of MD simulations is highly dependent on the quality of the underlying interatomic potential or force field. nih.gov

MD simulations are used to study a wide range of phenomena, from the folding of proteins to the behavior of materials under stress. instadeep.comnih.gov In the context of indium systems, MD can be used to simulate the structure of sputtered metal multilayers or the behavior of indium compounds in aqueous media. acs.org The advancement in high-performance computing has enabled routine simulations of systems containing hundreds of thousands of atoms, and even up to the multi-million atom scale for studying large macromolecular complexes like viruses. dovepress.comnih.gov This allows for the investigation of complex processes such as the interaction of indium compounds with biological molecules or the properties of indium-based nanomaterials. mdpi.com

Synthesis and Generation Methodologies for Diindium

Gas-Phase Generation Techniques for Diatomic Metal Species

Gas-phase generation techniques are crucial for producing isolated diatomic metal molecules like In₂. These methods typically involve imparting enough energy to a bulk metal sample or a suitable precursor to create individual atoms or small clusters that can then be studied in a vacuum environment. Techniques such as high-temperature flow tubes, laser ablation, and sputtering have been utilized for generating various diatomic metal species in the gas phase. High-temperature flow tubes can be used for the generation and measurement of refractory species elsevier.com. Laser ablation involves using a pulsed laser to vaporize a solid target, producing a plume of atoms and small clusters fu-berlin.deaip.org. Sputtering utilizes a plasma to eject atoms and molecules from a target material acs.orgnih.gov. While the search results mention these techniques for generating diatomic metal species and metal ions in the gas phase, specific details on the exclusive generation of neutral diatomic diindium (In₂) via these methods are not explicitly detailed in the provided snippets. However, these techniques provide the foundational approaches for creating gaseous metal species that could potentially include In₂. Studies on other diatomic metal species like Al₂⁻ and Ga₂⁻ have successfully employed pulsed laser ablation in conjunction with matrix isolation aip.orgfurman.edu.

Matrix Isolation Methodologies for this compound Stabilization

Matrix isolation is a powerful technique used to generate and stabilize highly reactive and unstable chemical species, including diatomic metals, by trapping them within a rigid, inert matrix at cryogenic temperatures ebsco.comiceoxford.com. This isolation prevents diffusion and reaction, allowing for spectroscopic characterization.

Cryogenic Matrix Preparation Techniques

The preparation of cryogenic matrices is fundamental to the matrix isolation technique. This typically involves co-depositing the species of interest (e.g., vaporized indium) with a large excess of an inert gas, such as argon, neon, or krypton, onto a cold, inert surface fu-berlin.deebsco.comruhr-uni-bochum.deustc.edu.cn. The substrate is maintained at extremely low temperatures, often between 3 K and 20 K, depending on the host gas fu-berlin.deruhr-uni-bochum.de. Neon is often preferred due to its minimal interaction with guest molecules and transparency across various spectroscopic regions fu-berlin.denist.gov. The matrix is formed by the condensation of the inert gas onto the cold substrate aip.org. The temperature of the matrix is critical and is typically maintained at or below the temperature of liquid nitrogen, or even down to a few Kelvin using closed-cycle refrigerators or helium dewars ebsco.comruhr-uni-bochum.deustc.edu.cn. The low temperature effectively quenches translational and rotational motion of the trapped species, simplifying spectroscopic analysis nist.govresearchgate.net.

Co-deposition Procedures for Reactive Species

Co-deposition involves simultaneously depositing the reactive species (such as vaporized indium atoms or small clusters) and the matrix gas onto the cold substrate fu-berlin.deebsco.comruhr-uni-bochum.deustc.edu.cn. To ensure isolation of individual species and minimize aggregation (such as the formation of In₂ from In atoms or larger indium clusters), a high matrix-to-analyte ratio is used, typically around 1000:1 or higher ruhr-uni-bochum.deias.ac.in. The reactive species can be generated in the gas phase prior to co-deposition using techniques like vaporization from a heated source or laser ablation fu-berlin.deaip.orgustc.edu.cn. Controlled reactions under matrix conditions can also be achieved by co-depositing more than one substance ruhr-uni-bochum.de. For studying ions, co-deposition techniques can be adapted to include counter-ions to maintain charge neutrality within the matrix core.ac.uk.

Matrix isolation has been successfully applied to study various diatomic metal molecules rsc.orgrsc.org. While specific detailed research findings on the matrix isolation of neutral In₂ are not extensively provided in the immediate search results, the successful application of this technique to other diatomic metals, including those from Group 13 like Al₂⁻ and Ga₂⁻, suggests its viability for generating and studying In₂ aip.orgfurman.edu. Spectroscopic techniques such as infrared (IR), Raman, ultraviolet-visible (UV-Vis), and electron paramagnetic resonance (EPR) spectroscopy are commonly used to characterize the trapped species fu-berlin.deresearchgate.net.

Molecular Beam Epitaxy (MBE) Considerations in Indium Thin Film Growth Relevant to this compound Formation

Molecular Beam Epitaxy (MBE) is a thin-film growth technique conducted under ultra-high vacuum (UHV) conditions, where elemental sources are evaporated to create molecular or atomic beams that react on a heated substrate nih.govmatec-conferences.orgdtic.mil. While the primary goal of MBE is to grow crystalline thin films, the process involves the generation and transport of gaseous indium species, which can provide insights into conditions under which In₂ might potentially form as an intermediate or byproduct.

Precursor Design and Delivery Systems for Indium Species

In MBE, high-purity solid or liquid source materials serve as precursors and are vaporized or sublimated to produce the molecular or atomic beams adesis.com.tr. For indium-containing films, elemental indium is a common source material, heated in effusion cells to generate an indium atomic beam dtic.mil. The design of effusion cells and the control of their temperature are critical for regulating the flux and composition of the beam matec-conferences.orgdtic.mil. Alternative precursors, such as metal-organic molecules (e.g., trimethylindium), are used in techniques like Metal-Organic Molecular Beam Epitaxy (MOMBE) or Atomic Layer Deposition (ALD), which are related to MBE acs.orgresearchgate.net. These precursors are delivered via gas lines and can undergo decomposition in the gas phase or on the substrate surface acs.orgacs.org. The design of delivery systems ensures controlled and precise introduction of the precursors into the growth chamber aip.org.

Growth Parameter Optimization for Controlled this compound Species Formation

In the context of MBE, optimizing growth parameters primarily focuses on controlling the stoichiometry, crystal structure, and properties of the desired thin film matec-conferences.orgdtic.milnih.gov. Parameters such as substrate temperature, beam fluxes (e.g., V/III ratio), and growth rate are carefully controlled nih.govmatec-conferences.org. While the goal is typically to form a specific solid compound (e.g., InAs, InP, InN, InSe), the interplay of these parameters influences the surface kinetics and the types of indium species present in the gas phase and on the growth surface. High indium fluxes or lower growth temperatures, for example, could potentially favor the formation of indium clusters, including In₂, on the surface or in the gas phase above the surface, although this is generally avoided in MBE to maintain film quality dtic.milnih.gov. Studies on the initial stages of indium growth and the dynamics of indium adatoms on various surfaces are relevant to understanding potential In₂ formation during MBE. The increase of epitaxial temperature can increase the desorption of indium atoms matec-conferences.org. Non-uniform heating of source material can lead to droplets of indium on the surface dtic.mil.

While MBE aims to control the deposition of individual atoms or molecules for thin-film growth, the fundamental processes of vaporization, gas-phase transport, and surface interaction of indium species are relevant to the potential transient existence or formation of In₂ under specific, possibly non-ideal, growth conditions.

Advanced Spectroscopic Characterization Methodologies of Diindium

Matrix Isolation Spectroscopy Protocols for Diindium Analysis

Matrix isolation spectroscopy is a powerful technique for studying reactive or unstable species by trapping them in a solid, inert matrix at cryogenic temperatures researchgate.netifpan.edu.plfu-berlin.de. This method effectively isolates the molecules, preventing aggregation and reaction, thus allowing for spectroscopic investigation under conditions that mimic the gas phase while maintaining a high sample concentration for detection researchgate.netfu-berlin.de. The matrix material, typically a noble gas like argon or neon, provides a rigid environment that minimizes environmental perturbations on the trapped species researchgate.netifpan.edu.pl. While specific detailed protocols for this compound were not found in the provided sources, the general methodology involves co-depositing a dilute mixture of the species of interest (generated, for example, by high-temperature vaporization or laser ablation of indium) and the matrix gas onto a cold window (typically 5-20 K) researchgate.netfu-berlin.de. Spectroscopic measurements are then performed on the immobilized species within the matrix researchgate.net. Matrix isolation has been successfully applied to study other metal-containing species, including oxides of gallium and indium rsc.orgnist.govnist.gov, and provides a valuable approach for stabilizing and characterizing elusive molecules like In₂.

Infrared and Raman Spectroscopic Techniques

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques widely used in conjunction with matrix isolation to probe the vibrational modes of isolated molecules acs.orgspectroscopyonline.comresearchgate.netirb.hr. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations that cause a change in the molecule's polarizability spectroscopyonline.com. For a diatomic molecule like In₂, which has only one vibrational mode (stretching), both IR and Raman spectroscopy could potentially reveal this fundamental vibration, provided it is spectroscopically active. The frequency of this vibration is related to the bond strength and the reduced mass of the molecule, offering insights into the nature of the In-In bond. Although specific IR or Raman spectra for matrix-isolated diatomic In₂ were not detailed in the provided snippets, matrix isolation IR spectroscopy has been used to study other indium-containing species like In₂O rsc.orgnist.govnist.gov. The application of these techniques to In₂ would involve identifying the characteristic In-In stretching frequency and potentially observing isotopic shifts if isotopically enriched indium were used, allowing for unambiguous assignment and determination of spectroscopic parameters.

UV-Visible Absorption Spectroscopy Approaches

UV-Visible (UV-Vis) absorption spectroscopy in matrix isolation is employed to study the electronic transitions of trapped species researchgate.netacs.orgrsc.orgpsu.edu. By measuring the absorption of light in the ultraviolet and visible regions of the spectrum, information about the electronic energy levels and excited states of the molecule can be obtained rsc.org. For this compound, UV-Vis spectroscopy could reveal electronic transitions corresponding to the promotion of electrons from occupied molecular orbitals to unoccupied ones. The wavelengths and intensities of these absorption bands provide valuable data for comparison with theoretical calculations, helping to validate electronic structure models of In₂. While the provided search results discuss UV-Vis matrix isolation for other molecules like dichlorine peroxide rsc.orgpsu.edu and pyrimidylnitrene acs.org, specific UV-Vis absorption data for matrix-isolated diatomic In₂ were not presented. Nevertheless, this technique holds significant potential for characterizing the electronic structure and excited states of In₂ in an isolated environment.

Photoelectron Spectroscopy Methodologies for this compound Electronic Structure

Photoelectron spectroscopy (PES), including techniques like X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive technique that can also be applied to study the electronic structure of materials by measuring the kinetic energy of electrons emitted upon irradiation with photons aip.orgresearchgate.netosti.govnih.gov. While often applied to solid samples or more complex molecules aip.orgresearchgate.netosti.govmdpi.comnih.gov, gas-phase photoelectron spectroscopy using molecular beams is also a powerful tool for studying the electronic structure of isolated molecules nih.gov. For this compound, PES could provide direct information about its ionization energies and the character of its molecular orbitals. By analyzing the binding energies of the emitted electrons, the energy levels of the valence electrons in In₂ can be determined, offering crucial data for understanding its bonding and electronic configuration. Although the provided snippets discuss XPS studies of indium compounds like In₂Se₃ and In₂O₃, focusing on valence band structures aip.orgresearchgate.netosti.gov, and time-resolved PES of other molecules mdpi.comnih.gov, direct PES data for isolated diatomic In₂ were not found. Applying PES to gas-phase In₂ in a molecular beam would allow for a detailed mapping of its molecular orbital energy levels.

Molecular Beam Spectroscopic Techniques for Gas-Phase this compound

Molecular beam techniques involve generating a collimated beam of isolated molecules in a vacuum, allowing for spectroscopic studies free from the perturbations of collisions and condensed phases nih.govumich.eduosti.gov. These techniques can provide high-resolution spectra, yielding precise information about molecular structures, bond lengths, bond angles, and energy levels umich.edu. For gas-phase this compound, molecular beam spectroscopy, such as molecular beam elastic scattering or spectroscopic methods like laser-induced fluorescence or resonance-enhanced multiphoton ionization (REMPI) coupled with mass spectrometry, could be used to probe its rotational and vibrational energy levels. Analysis of the fine structure in such spectra can provide highly accurate molecular parameters for In₂. While one provided snippet mentions molecular beam studies of In₂ focusing on dissociation energies determined by mass spectrometry usfca.edu, detailed molecular beam spectroscopy of In₂ was not described. The application of high-resolution spectroscopic techniques in a molecular beam would be invaluable for determining fundamental properties of the In-In bond in the gas phase.

Nuclear Magnetic Resonance (NMR) Methodologies for Indium Compounds Relevant to this compound Bonding Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local electronic environment and bonding in molecules nih.govd-nb.inforesearchgate.netdtic.milrsc.org. While diatomic metal molecules like In₂ may not be readily studied by standard solution-state NMR due to their potential reactivity or paramagnetic nature, NMR of indium compounds containing In-In bonds or related bonding environments can provide relevant insights. The ¹¹⁵In nucleus is NMR-active (I = 9/2, 95.72% natural abundance), but its large quadrupole moment can lead to broad spectral lines, making studies challenging, particularly in solid-state or asymmetric environments researchgate.net. However, solid-state ¹¹⁵In NMR has been successfully applied to characterize the electric field gradients and magnetic shielding in various indium coordination complexes, providing information about their coordination geometry and bonding researchgate.net. Studies on compounds featuring direct indium-indium bonds, even in larger clusters or complexes, using ¹¹⁵In NMR could offer valuable parameters like chemical shifts and coupling constants that reflect the nature of the In-In interaction. Although the provided snippets discuss NMR of various indium complexes with In-N or In-S bonds nih.govd-nb.inforsc.org and the use of ¹H NMR to study the decomposition of an indium compound dtic.mil, specific NMR studies focused on compounds with In-In bonds directly relevant to the diatomic In₂ were not detailed. Nevertheless, exploring the NMR parameters of indium nuclei in compounds with In-In linkages could indirectly contribute to understanding the bonding characteristics relevant to this compound.

Reactivity and Reaction Mechanism Studies Involving Diindium

Fundamental Principles of Diatomic Metal Reactivity

The reactivity of diatomic metal species like Diindium is governed by principles distinct from those of bulk metals or even single metal atoms. Diatomic molecules possess unique electronic structures and vibrational modes that influence their interactions with other species. For transition metal diatomic catalysts, the presence of unoccupied or partially occupied d orbitals can enhance the activation of reactions and facilitate the reactivity of other participants in electrocatalytic processes. aip.org The collaborative interaction between the two atoms in a diatomic molecule can enhance catalytic activity compared to single-atom catalysts. aip.org This synergistic effect of diatomic active sites contributes to remarkable catalytic activity. aip.org

Theoretical Frameworks for this compound Reaction Kinetics

Understanding the kinetics of reactions involving this compound often requires the application of advanced theoretical frameworks, including Transition State Theory and the consideration of quantum mechanical effects like tunneling.

Transition State Theory Applications

Transition State Theory (TST) is a fundamental framework used to calculate reaction rates by considering the properties of a high-energy transition state that connects reactants to products. okbutwhy.org In the context of diatomic metal reactions, TST can be applied to model the energy landscape and determine the rate-limiting steps. While classical TST assumes reactions proceed by overcoming an energy barrier, quantum mechanical effects can significantly influence reaction outcomes, especially for light atoms or at low temperatures. okbutwhy.orgchemistryviews.org

Intermolecular Interactions of this compound with Small Molecules

The interaction of this compound with small molecules is a key area of study for understanding its fundamental reactivity and potential applications in synthesis or catalysis. While specific studies on this compound's interactions with small molecules are not extensively detailed in the provided search results, research on related indium species and general principles of intermolecular interactions offer relevant insights.

Studies on indium compounds, such as indium(III) acetate, highlight their use as catalysts in reactions involving organic molecules. fishersci.no Allylic-type this compound reagents have been investigated for their reactivity toward electrophiles and in cascade coupling reactions with imines. nitech.ac.jpacs.org These studies demonstrate the ability of indium-containing species to engage with organic functional groups. The reactivity of allylic-type this compound reagents with electrophiles, such as imines and aldehydes, has been explored, showing different reaction pathways depending on the specific reagent. acs.org For instance, one this compound reagent reacted with imines to form vinylindium compounds, which could then undergo further coupling reactions. acs.org Another this compound reagent reacted with benzaldehyde (B42025) to yield diols through a coupling process involving two aldehyde molecules. acs.org

General principles of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, govern how molecules interact with each other. wolfram.combiorxiv.orgfrontiersin.org These forces are crucial in determining molecular packing, orientation, and ultimately, reactivity. rsc.org Studies on the interactions between small molecule ligands and target enzymes, for example, emphasize the role of both covalent and non-covalent forces in binding and initiating conformational changes that affect reactivity. frontiersin.org While this compound's interactions with specific small molecules are not explicitly detailed, these general principles and the reactivity observed for other indium species suggest that this compound would engage in various intermolecular interactions influencing its reaction pathways.

This compound in Cluster Formation Mechanisms

This compound species are implicated in the formation mechanisms of larger indium clusters and nanoparticles. The aggregation of metal atoms and diatomic species is a fundamental process in the synthesis of nanomaterials.

Aggregation Pathways of Indium Atoms and this compound

The formation of metal clusters can proceed through various aggregation pathways involving individual atoms and diatomic or small polyatomic species. In the context of indium, the aggregation of indium atoms and this compound molecules contributes to the growth of larger indium clusters and nanoparticles. Studies on the synthesis of indium arsenide nanoclusters, for instance, highlight the role of precursors in cluster formation. nih.govchemrxiv.org While these studies focus on InAs, they illustrate the principle of magic-sized clusters forming as intermediates during the transition from precursors to nanocrystals, indicating a stepwise aggregation process. nih.govchemrxiv.org

Theoretical Models for Cluster Growth Dynamics

Theoretical models play a crucial role in understanding the complex processes involved in the formation and growth of indium clusters. These models often employ computational techniques such as Density Functional Theory (DFT) and ab initio Molecular Dynamics (AIMD) to simulate the behavior of atoms and small clusters at the atomic level.

One significant area where theoretical models have been applied is in the study of the early stages of quantum dot growth, particularly for indium phosphide (B1233454) (InP) and indium nitride (InN) systems, where indium cluster formation is an initial step mit.edumit.edumit.edu. High-temperature AIMD simulations have been used to directly observe the intermediates and mechanisms of cluster formation from precursors mit.edumit.edu. These simulations suggest that indium agglomeration can precede the formation of In-P bonds in InP cluster growth mit.edumit.edu. The dynamics observed computationally are consistent with experimental findings and indicate that indium-rich clusters form even in the earliest stages of growth mit.edu.

Theoretical studies using DFT have also investigated the structural and electronic properties of small neutral, anionic, and cationic indium clusters (Inₙ) for n ranging from 2 to 15 researchgate.net. These calculations explore the relative stability of different isomers and the transition from two-dimensional to three-dimensional structures as cluster size increases researchgate.net. For instance, clusters with planar configurations and high symmetry were found to be more stable for smaller sizes, with a transition to 3D structures occurring around n=8 researchgate.netthenucleuspak.org.pk. The lowest-energy structures for larger clusters can often be obtained by adding an atom to a smaller cluster's structure researchgate.net.

Theoretical models also shed light on the growth kinetics of indium on various surfaces. Studies on indium growth on silicon surfaces, for example, have utilized techniques like Auger electron spectroscopy and thermal desorption studies, complemented by theoretical investigations, to understand growth modes (e.g., Frank-van der Merwe or Volmer-Weber) and temperature-induced rearrangements of indium atoms researchgate.net.

In the context of InN growth, theoretical studies using DFT have examined the structural and electronic properties of InₙN clusters (n=1-13) aip.org. These studies indicate that the growth patterns and stability are influenced by the atomic radii and bond strengths between indium and nitrogen atoms aip.org. For small InₙN clusters, the bonding can exhibit some ionic character aip.org. The stability of these clusters, as indicated by binding energy per atom, shows variations with size, suggesting certain "magic numbers" corresponding to relatively higher stability aip.org.

Theoretical modeling is also crucial for understanding diffusion-limited cluster growth processes. These models can incorporate factors like surface tension and concentration gradients to predict growth rates and the evolution of cluster size distributions comsol.com. While these models are general to diffusion-limited aggregation, they provide a framework applicable to the growth of various clusters, including those of indium.

Furthermore, theoretical studies have investigated the formation and stability of indium-containing clusters in more complex systems, such as indium carbide cluster ions acs.org and indium oxide clusters researchgate.netresearchgate.netresearchgate.net. DFT calculations have been used to determine optimal geometries and understand the nature of bonding in these clusters acs.orgresearchgate.netresearchgate.net. For indium oxide clusters, theoretical calculations have explored the stability of different structures and the influence of factors like stoichiometry and charge state researchgate.netresearchgate.net.

Advanced Conceptual and Methodological Applications of Diindium Research

Diindium as a Model System for Metallic Bonding Theory Development

This compound, as a diatomic metal molecule, serves as a valuable model system for investigating the complexities of metallic bonding. While bulk metals are characterized by a delocalized "sea of electrons" shared among a lattice of positively charged ions, leading to properties like high electrical and thermal conductivity, ductility, and luster, the bonding in small metal clusters and diatomic species like In₂ can exhibit characteristics that bridge the gap between purely metallic and more localized covalent interactions. quora.comwikipedia.org

Theoretical investigations utilizing methods such as Density Functional Theory (DFT) and ab initio quantum chemistry are crucial in elucidating the bonding patterns in indium species, including In₂. researchgate.net These computational approaches allow for detailed analysis of electron distribution, bond energies, and molecular geometries, providing a deeper understanding of how metallic character evolves from individual atoms to small clusters and eventually to the bulk metal. Studies on indium hydrides, for instance, have revealed bonding patterns that differ from classical structures, featuring multi-center bonds and a tendency for indium to retain a 1c-2e lone pair. researchgate.net Such findings contribute to refining theoretical models that describe bonding in electron-deficient systems and highlight the nuances of metallic interactions in low-dimensional or molecular forms.

The study of In-In single bonds in compounds like β-diketiminate stabilized In(II)–In(II) dimers provides further experimental data to validate theoretical descriptions of indium-indium interactions. researchgate.net The observed In-In bond lengths in such molecular species can be compared to theoretical predictions and distances in larger indium clusters or bulk indium, helping to establish benchmarks for computational methods and enhancing our understanding of the factors influencing bond strength and character in metallic and intermetallic systems. acs.org

Methodological Contributions of this compound Studies to Low-Temperature Chemistry

Research involving this compound and other indium species has contributed to the development of methodologies in low-temperature chemistry, particularly in the context of synthesizing novel compounds and thin films. Low-temperature techniques, such as atomic layer deposition (ALD) and chemical vapor deposition (CVD), are crucial for depositing thin films with precise control over thickness and composition, often required for semiconductor and optoelectronic applications. aip.org

Studies on indium precursors, such as trimethylindium (B1585567) (TMIn), for ALD of indium oxide thin films have explored deposition temperatures in the range of 80–200 °C. aip.org These investigations highlight the challenges and considerations specific to low-temperature processes, such as incomplete surface reactions at lower temperatures and potential thermal decomposition of precursors at higher temperatures within this range. aip.org The optimization of growth parameters, including temperature and precursor delivery, based on the study of indium-containing molecules at these conditions, represents a methodological contribution to low-temperature deposition techniques.

Furthermore, the investigation of the thermal decomposition pathways of indium precursors, such as indium trisguanidinate, at relatively low temperatures (e.g., around 120 °C) provides crucial information for designing and controlling low-temperature synthesis and deposition processes. Understanding the decomposition products and kinetics at these temperatures is essential for achieving desired film properties and minimizing impurities.

Development of Theoretical Frameworks for Surface Interactions Involving Indium Species

The study of surface interactions involving indium species, particularly indium oxides, has been instrumental in developing theoretical frameworks for understanding and predicting phenomena at interfaces. These frameworks are vital for applications ranging from catalysis to transparent conductive oxides. solubilityofthings.comtuwien.at

Density Functional Theory (DFT) is a widely used computational method in this area, enabling the calculation of electronic structure and the prediction of binding energies of adsorbates on indium oxide surfaces. tuwien.atsolubilityofthings.comresearchgate.net These studies provide insights into adsorption mechanisms, surface reactivity, and the influence of surface structure and defects, such as oxygen vacancies, on interactions with various molecules, including water and carbon dioxide. tuwien.atnih.govarxiv.org

Theoretical frameworks are also being developed to understand the electronic principles driving surface chemistry, particularly on nanomaterials. These frameworks aim to reveal the interaction mechanisms of surface ligands with nanomaterials at the electronic level, considering factors like competitive orbital redistribution and orbital potential. While not exclusively focused on this compound, studies on indium-based nanomaterials and surfaces contribute data and case studies that inform and validate these broader theoretical models of surface interactions.

Investigations into the work-function changes of treated indium-tin oxide (ITO) surfaces, often studied using theoretical calculations, contribute to understanding the electronic properties of interfaces involving indium-based materials. researchgate.netaip.org These studies are relevant for optimizing the performance of devices like organic light-emitting diodes (OLEDs) by controlling the interface characteristics. researchgate.netaip.org

Fundamental Catalysis Research Methodologies Utilizing Indium-Based Species

Indium-based species, particularly indium oxides and indium halides, are increasingly explored as catalysts in various chemical transformations, contributing to the development of fundamental catalysis research methodologies. alfachemic.comacs.org

Studies on indium oxide-based catalysts for reactions like CO₂ hydrogenation to methanol (B129727) provide detailed mechanistic insights derived from a combination of experimental and theoretical approaches. nih.govmdpi.comresearchgate.net Techniques such as kinetic studies, in situ and ex situ characterizations, and DFT calculations are employed to understand reaction pathways, identify active sites (e.g., oxygen vacancies), and elucidate the role of promoters and supports. nih.govmdpi.comresearchgate.net These studies exemplify methodologies for investigating heterogeneous catalysis at a fundamental level.

The use of indium(III) as a Lewis acid catalyst in organic reactions, such as intramolecular hydroarylation and cycloisomerization, demonstrates methodologies for utilizing indium in homogeneous catalysis. syncatmeth.esmdpi.com Computational studies are often employed alongside experimental work to understand the reaction mechanisms, including the electrophilic activation of unsaturated systems by indium and the influence of catalyst counterions on reactivity and selectivity. syncatmeth.esmdpi.com

Furthermore, research into the effect of preparation methods on the physicochemical properties and catalytic performance of indium-based catalysts highlights methodological approaches for catalyst design and optimization. researchgate.net This includes exploring different synthesis routes, characterizing the resulting materials using various techniques, and correlating material properties with catalytic activity and selectivity. researchgate.net

The study of indium in bimetallic and trimetallic catalytic systems, such as Pt/In/Al₂O₃, contributes to methodologies for understanding synergistic effects between different metal centers and their influence on catalytic performance in complex reactions like gasoline reforming. researchgate.net These studies often involve detailed characterization of the metal sites and investigation of reaction mechanisms to understand the promotional effects of indium. researchgate.net

Future Research Directions and Methodological Innovations for Diindium Studies

Integration of Machine Learning in Diindium Computational Chemistry

The application of machine learning (ML) in computational chemistry has emerged as a powerful tool to accelerate research and gain deeper insights into complex chemical systems. For this compound species, integrating ML can significantly enhance the efficiency and accuracy of theoretical studies.

Traditional quantum mechanical methods, while providing rigorous descriptions, can be computationally intensive, especially for larger systems or the exploration of potential energy surfaces of various isomers, such as those studied for In₂H₂. ML models can be trained on data generated from high-level ab initio calculations to predict properties like energies, geometries, and reaction pathways at a significantly reduced computational cost. This enables the screening of a vast number of potential this compound-containing molecules and reaction intermediates, which would be otherwise intractable.

Furthermore, ML can aid in the development of improved density functionals or force fields specifically tailored for indium chemistry, capturing the unique relativistic effects and bonding characteristics relevant to this compound species.. Techniques like quantitative structure-activity relationships (QSAR), commonly used in drug discovery, could potentially be adapted to correlate structural features of this compound compounds with their predicted reactivity or stability.

Future research will likely focus on developing robust ML models capable of handling the intricacies of indium bonding, including variable oxidation states and coordination environments. This will involve generating high-quality, diverse datasets of this compound species through systematic computational studies across different theoretical levels.

Advancements in In-Situ Characterization Techniques for Reactive this compound Species

Reactive this compound species, often transient intermediates in chemical reactions or material deposition processes, pose significant challenges for experimental characterization. Developing advanced in-situ techniques is crucial for understanding their formation, structure, and reactivity in real-time.

Studies on the atomic layer deposition (ALD) of indium nitride (InN) have highlighted the importance of in-situ methods to understand the behavior of indium precursors and the formation of reactive intermediates in the gas phase and on surfaces. Techniques like in-situ mass spectrometry or infrared spectroscopy can provide valuable information about the decomposition pathways of precursors, potentially revealing the generation of this compound-containing fragments.

Surface-sensitive techniques, such as in-situ X-ray photoelectron spectroscopy (XPS) or scanning tunneling microscopy (STM), can provide insights into the nature of reactive indium species formed at interfaces, as demonstrated in studies of indium deposition on organic films where both "reactive" and "non-reactive" indium phases were observed. Advancements in time-resolved spectroscopy could allow for the monitoring of short-lived this compound species in solution or gas phases.

Future directions include the development of hyphenated techniques combining different spectroscopic methods to provide a more comprehensive picture of reactive this compound species in complex environments. This could involve coupling gas-phase analysis with surface characterization or combining optical spectroscopy with mass spectrometry to track reaction intermediates. The development of operando characterization methods, where the species are studied under actual reaction conditions, will be particularly valuable.

Novel Synthetic Routes for Specific this compound States

The synthesis of this compound compounds with precise control over their oxidation states, bonding, and structural motifs remains an active area of research. Developing novel synthetic routes is essential for accessing new this compound species with tailored properties.

Current synthetic efforts have yielded various compounds containing two indium atoms, including molecular species like this compound triple-decker phthalocyanine (B1677752) (In₂Pc₃) and this compound dihydride isomers, as well as extended solid-state structures like this compound disilicate (In₂(Si₂O₇)). However, synthetic control over the formation of specific In-In bonds and the stabilization of unusual oxidation states in discrete this compound molecules is still challenging.

Future research will likely explore new synthetic strategies, including the use of designed ligands to kinetically or thermodynamically stabilize desired this compound cores. This could involve sterically demanding ligands, redox-active ligands, or ligands capable of supporting In-In multiple bonds. The development of targeted synthetic routes for specific this compound isomers, as suggested by theoretical studies on In₂H₂, is also a key area.

Furthermore, novel approaches in solid-state synthesis or soft chemistry methods could lead to new extended structures containing this compound units with interesting electronic or optical properties. The use of template synthesis or controlled assembly techniques might also offer pathways to complex this compound architectures.

Exploration of this compound in Quantum Chemistry Method Development

This compound species, with their relatively heavy indium atoms and diverse bonding possibilities, can serve as valuable test systems for the development and validation of new quantum chemistry methods.

Relativistic effects become increasingly important for heavier elements like indium, and accurate theoretical descriptions require methods that properly account for these effects. This compound systems can be used to benchmark the performance of different relativistic quantum chemistry approaches.

The presence of potential multi-reference character in the electronic structure of some this compound species also makes them relevant for the development of multi-reference quantum chemistry methods. These methods are necessary for accurately describing systems where a single electronic configuration is not sufficient.

Furthermore, this compound compounds can be used to test and refine methods for calculating various molecular properties, such as spectroscopic parameters (e.g., vibrational frequencies) or magnetic properties, which are sensitive to the electronic structure and bonding.

Future research will involve utilizing this compound systems to push the boundaries of quantum chemistry, leading to the development of more accurate, efficient, and broadly applicable theoretical tools. This includes the development of new basis sets, pseudopotentials, and correlation methods specifically optimized for elements like indium. The integration of quantum computing approaches for simulating this compound systems is also a nascent but promising area.

Compound List with PubChem CIDs

Q & A

Q. How can crystallographic challenges in this compound disilicate (In₂Si₂O₇) be addressed during structure refinement?

  • Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation to resolve low-symmetry phases. For In₂Si₂O₇, refine atomic displacement parameters (ADPs) and occupancy factors using software like SHELXL. Compare experimental data (e.g., space group P1) with theoretical models to address partial site disorder .

Q. What mechanisms explain the electrophilic reactivity of allylic this compound reagents in cascade reactions?

  • Methodological Answer: Reactivity is governed by indium’s Lewis acidity and π-allyl stabilization. For example, in reactions with aldehydes, indium activates electrophiles via coordination, enabling nucleophilic attack by allylic intermediates. Monitor intermediates using stopped-flow IR or in situ NMR. Theoretical studies (e.g., NBO analysis) can elucidate charge distribution .

Q. How do electronic properties of In₂Se₃ vary with structural phase (rhombohedral vs. hexagonal), and what experimental techniques are critical for analysis?

  • Methodological Answer: Phase-dependent bandgap shifts (1.2–3.0 eV) are studied using UV-vis-NIR spectroscopy and density functional theory (DFT). For rhombohedral In₂Se₃, employ Raman spectroscopy to identify Eg and A1g phonon modes. Use Hall effect measurements to correlate phase with carrier mobility .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in this compound synthetic procedures?

  • Methodological Answer: Publish detailed protocols with exact molar ratios (e.g., 1:1.2 for In:Se in CVT synthesis), solvent purification methods (e.g., distillation over Na/benzophenone), and reaction timelines. Share raw spectral data and crystallographic files (CIF) in open repositories .

Q. What statistical approaches are suitable for analyzing discrepancies in this compound compound properties?

  • Methodological Answer: Apply error propagation analysis to spectroscopic data (e.g., ±0.1 ppm for NMR). For crystallographic disagreements, use R-factor convergence tests (e.g., R1 < 5%). Multivariate analysis (PCA) can identify outliers in batch synthesis data .

Tables for Key Parameters

Property Technique Example Data (this compound Complex) Reference
Melting PointDifferential Scanning Calorimetry129–130°C (Compound 6d)
Bandgap (In₂Se₃)UV-vis-NIR1.2 eV (rhombohedral), 3.0 eV (hexagonal)
^1H NMR Coupling Constant200 MHz NMR (CDCl₃)J = 15.3 Hz (Compound 6c)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.